molecular formula C19H22F2N2O2 B6073402 2-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-3-methoxyphenol

2-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-3-methoxyphenol

Cat. No. B6073402
M. Wt: 348.4 g/mol
InChI Key: BBMPWBAUAHDDOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-3-methoxyphenol, commonly known as DFP-10825, is a synthetic compound that has gained significant attention in the field of pharmacology due to its potential therapeutic properties.

Mechanism of Action

DFP-10825 acts as a partial agonist at the dopamine D3 receptor, which means that it can activate the receptor to a certain extent, but not fully. This partial activation can lead to a decrease in the release of dopamine, which is associated with reward and motivation. By modulating the activity of the dopamine D3 receptor, DFP-10825 may have therapeutic potential for the treatment of addiction and other neuropsychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that DFP-10825 can modulate the activity of the dopamine D3 receptor in the brain, which can lead to changes in behavior, mood, and cognition. It has also been found to have anxiolytic and antidepressant-like effects in animal models. However, the long-term effects of DFP-10825 on the brain and body are not yet fully understood.

Advantages and Limitations for Lab Experiments

DFP-10825 has several advantages for lab experiments, including its high affinity for the dopamine D3 receptor and its ability to modulate the activity of the receptor. However, its partial agonist activity and potential for off-target effects may limit its usefulness in certain experiments. Additionally, the long-term effects of DFP-10825 on the brain and body need to be further studied before it can be considered for clinical use.

Future Directions

There are several future directions for research on DFP-10825. One area of interest is the potential use of DFP-10825 for the treatment of addiction and other neuropsychiatric disorders. Additionally, further studies are needed to understand the long-term effects of DFP-10825 on the brain and body. Finally, research on the structure-activity relationship of DFP-10825 may lead to the development of more potent and selective dopamine D3 receptor modulators.

Synthesis Methods

DFP-10825 is synthesized through a multi-step process that involves the reaction of 3,4-difluoroaniline with piperidine, followed by the reaction of the resulting compound with 2-bromo-3-methoxybenzaldehyde. The final product is obtained through a purification process that involves recrystallization.

Scientific Research Applications

DFP-10825 has been extensively studied for its potential therapeutic properties. It has been found to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. Studies have shown that DFP-10825 can modulate the activity of the dopamine D3 receptor, which may have implications for the treatment of addiction, depression, and other neuropsychiatric disorders.

properties

IUPAC Name

2-[[3-(3,4-difluoroanilino)piperidin-1-yl]methyl]-3-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N2O2/c1-25-19-6-2-5-18(24)15(19)12-23-9-3-4-14(11-23)22-13-7-8-16(20)17(21)10-13/h2,5-8,10,14,22,24H,3-4,9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMPWBAUAHDDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1CN2CCCC(C2)NC3=CC(=C(C=C3)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.